molecular formula C6H11ClO5 B12354118 D-Glucose, 3-chloro-3-deoxy-

D-Glucose, 3-chloro-3-deoxy-

Cat. No.: B12354118
M. Wt: 198.60 g/mol
InChI Key: JWYWFHQMFHJVRH-SLPGGIOYSA-N
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Description

D-Glucose, 3-chloro-3-deoxy-: is a synthetic glucose analog with the chemical formula C6H11ClO5 . It is a modified form of D-glucose where the hydroxyl group at the third carbon is replaced by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 3-chloro-3-deoxy- typically involves the chlorination of D-glucose. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the third carbon position. The process may involve the following steps:

Industrial Production Methods: Industrial production of D-Glucose, 3-chloro-3-deoxy- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: D-Glucose, 3-chloro-3-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Glucose, 3-chloro-3-deoxy- involves its interaction with glucose transporters and enzymes involved in glycolysis. By inhibiting these pathways, the compound reduces glucose uptake and glycolytic activity, leading to decreased energy production in cells. This mechanism is particularly relevant in the context of its antiviral and anticancer properties .

Comparison with Similar Compounds

Uniqueness: D-Glucose, 3-chloro-3-deoxy- is unique due to the presence of the chlorine atom at the third carbon, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glycolysis and its potential antiviral activity set it apart from other glucose analogs.

Properties

Molecular Formula

C6H11ClO5

Molecular Weight

198.60 g/mol

IUPAC Name

(2S,3S,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1

InChI Key

JWYWFHQMFHJVRH-SLPGGIOYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)Cl)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)Cl)O)O)O

Origin of Product

United States

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